Home > Products > Screening Compounds P96311 > hCA/VEGFR-2-IN-1
hCA/VEGFR-2-IN-1 -

hCA/VEGFR-2-IN-1

Catalog Number: EVT-12513832
CAS Number:
Molecular Formula: C21H17FN6O3S
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound hCA/VEGFR-2-IN-1 is a dual inhibitor designed to target both human carbonic anhydrase and vascular endothelial growth factor receptor 2. This compound has garnered attention due to its potential in therapeutic applications, particularly in the treatment of diseases characterized by abnormal angiogenesis, such as cancer. The development of this compound stems from the need for effective anti-angiogenic agents that can inhibit tumor growth and metastasis by blocking the formation of new blood vessels.

Source

The hCA/VEGFR-2-IN-1 compound is derived from a series of synthetic modifications aimed at enhancing the efficacy of existing inhibitors. Research has focused on creating compounds that can simultaneously inhibit both the carbonic anhydrase enzyme and the vascular endothelial growth factor receptor 2, leveraging their roles in tumor progression and vascularization.

Classification

hCA/VEGFR-2-IN-1 is classified as a small molecule inhibitor. It falls under the category of anti-cancer agents due to its mechanism of action, which involves disrupting critical signaling pathways necessary for tumor angiogenesis.

Synthesis Analysis

Methods

The synthesis of hCA/VEGFR-2-IN-1 involves several key steps, typically including:

  1. Design: The initial design phase utilizes computational modeling to predict the binding affinity and interaction profiles with the target enzymes.
  2. Chemical Synthesis: Following design, the compound is synthesized through a series of organic reactions, often involving coupling reactions between various functional groups.
  3. Purification: Post-synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from by-products.

Technical Details

The synthesis may employ techniques such as:

  • Solid-phase synthesis: This allows for rapid assembly of complex molecules.
  • Liquid chromatography: Used for purification and analysis of the synthesized compound.
  • Nuclear magnetic resonance spectroscopy: Employed to confirm the structure of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of hCA/VEGFR-2-IN-1 is characterized by its ability to fit into the active sites of both human carbonic anhydrase and vascular endothelial growth factor receptor 2. The compound typically features:

  • A central aromatic ring system that enhances binding affinity.
  • Functional groups that facilitate interaction with enzymatic active sites.

Data

Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

hCA/VEGFR-2-IN-1 participates in various chemical reactions primarily involving enzyme inhibition. Key reactions include:

  1. Enzyme-substrate interactions: The compound competes with natural substrates for binding to carbonic anhydrase and VEGFR-2.
  2. Hydrolysis reactions: Inhibition may involve altering the hydrolytic activity of carbonic anhydrase.

Technical Details

Kinetic studies are often performed to determine the inhibitory constants (IC50) for both targets, providing quantitative measures of efficacy.

Mechanism of Action

Process

The mechanism by which hCA/VEGFR-2-IN-1 exerts its effects involves:

  1. Inhibition of carbonic anhydrase: This leads to a decrease in bicarbonate production, affecting pH regulation within tumors.
  2. Inhibition of vascular endothelial growth factor receptor 2: By blocking this receptor, the compound disrupts angiogenic signaling pathways essential for tumor blood supply.

Data

Studies have shown that effective inhibition results in reduced tumor growth and metastasis in preclinical models, validating its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

hCA/VEGFR-2-IN-1 typically exhibits:

  • Molecular weight: Specific values vary based on structural modifications but are generally within a range suitable for small molecule drugs.
  • Solubility: The solubility profile is critical for bioavailability and is assessed in various solvents.

Chemical Properties

Key chemical properties include:

  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness.
  • Reactivity: Understanding how it reacts with biological targets helps predict its pharmacological behavior.

Relevant analyses such as thermal stability tests and pH stability assessments are conducted to evaluate these properties.

Applications

Scientific Uses

hCA/VEGFR-2-IN-1 has potential applications in various scientific fields, including:

  • Cancer research: As a dual inhibitor, it provides insights into mechanisms underlying tumor angiogenesis and metabolic regulation.
  • Drug development: It serves as a lead compound for developing more potent inhibitors targeting similar pathways.
  • Therapeutic interventions: Its application could extend to treating other diseases linked with aberrant angiogenesis, such as age-related macular degeneration or chronic inflammatory conditions.

Properties

Product Name

hCA/VEGFR-2-IN-1

IUPAC Name

1-[1-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]-3-(4-sulfamoylphenyl)urea

Molecular Formula

C21H17FN6O3S

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C21H17FN6O3S/c22-15-6-10-17(11-7-15)28-19(14-4-2-1-3-5-14)25-20(27-28)26-21(29)24-16-8-12-18(13-9-16)32(23,30)31/h1-13H,(H2,23,30,31)(H2,24,26,27,29)

InChI Key

ZXBPLZQLNIALAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=C(C=C3)F)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.